An In-depth Technical Guide to 5-Fluoro-2-methyl-2H-indazole: Properties, Synthesis, and Applications
An In-depth Technical Guide to 5-Fluoro-2-methyl-2H-indazole: Properties, Synthesis, and Applications
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1][2][3][4] Its derivatives have demonstrated a vast spectrum of pharmacological activities, leading to the development of numerous clinically significant drugs, including treatments for cancer and inflammatory diseases.[1][3][4] This guide focuses on a specific, yet increasingly important, derivative: 5-Fluoro-2-methyl-2H-indazole (CAS No. 1208470-64-7).
The introduction of a fluorine atom at the 5-position and a methyl group at the N-2 position imparts unique electronic and steric properties that are highly valuable in drug design. Fluorine can enhance metabolic stability, binding affinity, and membrane permeability, while the N-2 methylation locks the tautomeric form, providing a fixed geometry for molecular interactions.[5] This document provides a comprehensive overview of the core chemical properties, synthetic methodologies, and potential applications of 5-Fluoro-2-methyl-2H-indazole for researchers and professionals in drug development.
Core Physicochemical and Spectroscopic Properties
Understanding the fundamental characteristics of a molecule is the first step in its application. While extensive experimental data for 5-Fluoro-2-methyl-2H-indazole is not widely published, we can compile its known properties and infer others based on the behavior of structurally related compounds.
Physicochemical Data
The following table summarizes the known and predicted physicochemical properties of 5-Fluoro-2-methyl-2H-indazole and its derivatives. A significant portion of the data remains unreported in public literature, which is common for specialized research chemicals.[6]
| Property | Value / Information | Source |
| CAS Number | 1208470-64-7 | [6] |
| Molecular Formula | C₈H₇FN₂ | [6] |
| Molecular Weight | 150.156 g/mol | [6] |
| Appearance | Data not available | [6] |
| Melting Point | Data not available | [6] |
| Boiling Point | Data not available (Predicted for a related acid: 416.87°C) | [7] |
| Solubility | Data not available | [6] |
| Chemical Stability | Stable under recommended storage conditions. | [6] |
Spectroscopic Profile
Spectroscopic analysis is critical for structure verification and purity assessment. Based on the structure of 5-Fluoro-2-methyl-2H-indazole and data from analogous compounds, the following spectral characteristics are anticipated.[4][8][9]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-methyl group. The protons on the benzene ring will exhibit splitting patterns influenced by both proton-proton and proton-fluorine couplings. The N-methyl protons should appear as a singlet, typically in the range of 3.5-4.5 ppm.
-
¹³C NMR: The carbon spectrum will show eight distinct signals. The carbon atom bonded to the fluorine (C-5) will exhibit a large one-bond C-F coupling constant. The N-methyl carbon will appear in the aliphatic region.
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the presence and environment of the fluorine atom. A single resonance is expected, with its chemical shift influenced by the electronic environment of the indazole ring.[9]
-
Mass Spectrometry (MS): The molecular ion peak (M+) in a high-resolution mass spectrum should correspond to the exact mass of C₈H₇FN₂.[5] Fragmentation patterns would likely involve the loss of the methyl group or cleavage of the heterocyclic ring.
Synthesis and Reactivity
The synthesis of 2H-indazoles, particularly with specific substitution patterns, requires careful control of regioselectivity. The N-2 isomer is often the less thermodynamically stable tautomer compared to the N-1 isomer, necessitating synthetic strategies that favor its formation.[1][10]
Synthetic Strategy: Regioselective N-Methylation
A common and effective route to 5-Fluoro-2-methyl-2H-indazole involves the direct, regioselective alkylation of the parent 5-fluoro-1H-indazole. While alkylation under strongly basic conditions often yields a mixture of N-1 and N-2 isomers, performing the reaction under mildly acidic or neutral conditions can favor the desired N-2 product.[11]
The causality behind this selectivity lies in the protonation state of the indazole. Under acidic conditions, the N-2 position is more nucleophilic, directing the alkylating agent to that site.
Caption: Synthetic workflow for 5-Fluoro-2-methyl-2H-indazole.
Detailed Experimental Protocol (Representative)
This protocol is a representative method based on established procedures for N-2 alkylation of indazoles.[11][12]
-
Reaction Setup: To a solution of 5-fluoro-1H-indazole (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a mild base like potassium carbonate (1.2 eq).
-
Addition of Alkylating Agent: Add methyl iodide (1.1 eq) dropwise to the suspension at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer and purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to separate the N-1 and N-2 isomers. The N-2 isomer is typically the more polar of the two.
-
Characterization: Confirm the structure and purity of the isolated 5-Fluoro-2-methyl-2H-indazole using NMR and mass spectrometry.
Chemical Reactivity
The reactivity of 5-Fluoro-2-methyl-2H-indazole is governed by the interplay of the electron-rich pyrazole ring and the electron-withdrawing fluorine atom on the benzene ring.
-
C-H Functionalization: The C-3 position of the indazole ring is susceptible to electrophilic substitution and metal-catalyzed C-H functionalization reactions. This allows for the introduction of various substituents to further elaborate the core structure.[12]
-
Fluorination: While the molecule is already fluorinated, further fluorination at other positions can be achieved using electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI), often proceeding through a radical mechanism.[8][12]
Caption: Key reactivity pathways for the indazole core.
Applications in Drug Discovery and Research
The indazole nucleus is a key component in a multitude of approved drugs, including the anti-cancer agents Niraparib and Axitinib.[1][4] The specific structural features of 5-Fluoro-2-methyl-2H-indazole make it an attractive building block for the synthesis of novel therapeutic agents.
-
Kinase Inhibitors: The indazole moiety can act as a hinge-binding motif, mimicking the adenine region of ATP, making it a powerful scaffold for designing protein kinase inhibitors.[1] Fluorinated indazoles have been patented as inhibitors of p38 kinase and RIP2 kinase, which are implicated in inflammatory diseases.[13][14]
-
Anti-inflammatory and Anti-cancer Agents: The diverse biological activities of indazoles extend to anti-inflammatory and cytotoxic effects.[2][3] The incorporation of fluorine can enhance the potency and pharmacokinetic profile of these compounds.
-
Molecular Probes: As a well-defined and rigid scaffold, 5-Fluoro-2-methyl-2H-indazole can be used to develop molecular probes for studying biological systems, with the fluorine atom serving as a useful reporter for ¹⁹F NMR studies.
Safety and Handling
As with any research chemical for which toxicological data is limited, 5-Fluoro-2-methyl-2H-indazole should be handled with care in a well-ventilated laboratory.[6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use in a chemical fume hood.[6]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
-
First Aid:
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.
-
In all cases of exposure, consult a physician.[6]
-
-
Toxicity: No specific toxicity data is available for this compound. It should be treated as a potentially hazardous substance.[6]
Conclusion
5-Fluoro-2-methyl-2H-indazole is a valuable heterocyclic building block with significant potential in medicinal chemistry and materials science. Its unique combination of a locked N-2 tautomer and a fluorine substituent provides a powerful tool for modulating the properties of bioactive molecules. A thorough understanding of its synthesis, reactivity, and physicochemical properties, as outlined in this guide, is essential for leveraging its full potential in the development of next-generation therapeutics and advanced materials.
References
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Caribbean Journal of Sciences and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]
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ACS Publications. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. The Journal of Organic Chemistry. Retrieved from [Link]
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PubMed Central. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]
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Royal Society of Chemistry. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. Retrieved from [Link]
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PubMed Central. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Retrieved from [Link]
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National Institutes of Health. (n.d.). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Retrieved from [Link]
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MDPI. (n.d.). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Retrieved from [Link]
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